1-amino-N-propylcyclohexane-1-carboxamide
Description
1-Amino-N-propylcyclohexane-1-carboxamide (CAS: 1017027-29-0) is a cyclohexane-based carboxamide derivative with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol . Its structure features a cyclohexane ring substituted with an amino group and a carboxamide moiety linked to a propyl chain. The compound is commercially available as a liquid under ambient storage conditions (RT) and is primarily used in life science research and synthetic chemistry .
Properties
IUPAC Name |
1-amino-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSTJFEZGTHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-propylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-amino-N-propylcyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-amino-N-propylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of amino and carboxamide groups with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-amino-N-propylcyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxamide group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexane Carboxamides
The table below compares 1-amino-N-propylcyclohexane-1-carboxamide with analogs differing in substituent groups:
Key Observations :
- Substituent Effects : The propyl chain in the target compound provides moderate hydrophobicity, whereas bulkier groups (e.g., pyridin-3-ylmethyl) increase molecular weight and may enhance interactions with biological targets . Cyclopropyl substituents reduce molecular weight but introduce steric constraints .
- Physical State: Unlike carboxylic acid analogs (e.g., 1-amino-1-cyclohexanecarboxylic acid, mp >300°C), carboxamide derivatives like the target compound are typically liquids or low-melting solids, suggesting improved solubility in organic solvents .
Functional Group Comparisons
- Carboxamide vs. Carboxylic Acid: this compound (carboxamide) is more stable under basic conditions compared to 1-amino-1-cyclohexanecarboxylic acid (carboxylic acid), which may degrade via decarboxylation . Carboxylic acid derivatives (e.g., trans-2-amino-1-cyclohexanecarboxylic acid, mp 274–278°C) exhibit higher melting points due to hydrogen bonding, whereas carboxamides prioritize flexibility for synthetic modifications .
Biological Activity
1-Amino-N-propylcyclohexane-1-carboxamide (also referred to as N-propylcyclohexanecarboxamide) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{10}H_{17}N_{1}O_{1}
- Molecular Weight : 171.25 g/mol
- Appearance : White to off-white crystalline powder
- Functional Groups : Contains an amino group and a carboxamide group, contributing to its reactivity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxamide group participates in polar interactions, modulating the activity of target molecules and influencing various biochemical pathways.
1. Cellular Interaction
Research indicates that this compound may influence cellular processes such as apoptosis (programmed cell death) and cell proliferation, making it a candidate for further exploration in cancer therapy and regenerative medicine.
2. Receptor Modulation
The compound has shown potential in modulating immune responses by interacting with immune checkpoint proteins like PD-1/PD-L1, which are crucial in cancer immunotherapy. This interaction can enhance T-cell responses against tumors expressing these proteins.
3. Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective effects, mitigating neuronal cell death in vitro. This suggests potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1-Amino-N-methylcyclohexane-1-carboxamide | C_{9}H_{15}N_{1}O_{1} | 155.23 g/mol | Methyl group instead of propyl; different biological activity |
| 1-Amino-cyclopropane-1-carboxylic acid | C_{4}H_{7}N_{1}O_{2} | 101.11 g/mol | Smaller cyclic structure; primarily involved in ethylene biosynthesis |
| 2-Amino-N-cyclohexylacetamide | C_{9}H_{14}N_{2}O | 170.22 g/mol | Acetamide functional group; different reactivity patterns compared to carboxamides |
The presence of both amino and propyl groups in this compound enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Cancer Immunotherapy : In a study focusing on immune checkpoint inhibition, this compound was tested for its ability to enhance T-cell responses against PD-L1 expressing tumors. Results showed significant modulation of immune cell activity, suggesting its potential as an adjunctive therapy in cancer treatment.
- Neurobiology : Research exploring the neuroprotective effects indicated that this compound could mitigate neuronal cell death in vitro, suggesting potential applications in neurodegenerative disease models .
- Pharmacological Profiles : Comparative pharmacological studies demonstrated that this compound exhibits unique binding affinities compared to other amine derivatives, providing insights into its functional roles within biochemical pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
